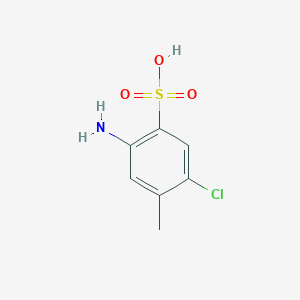

2-Amino-5-chloro-4-methylbenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-chloro-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZCFAPUHSSYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026528 | |

| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [IUCLID] | |

| Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-53-9 | |

| Record name | C Amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorotoluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-6-CHLOROTOLUENE-4-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNF96511X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding a Key Chromophore Intermediate

2-Amino-5-chloro-4-methylbenzenesulfonic acid, also known by industrial names such as CLT Acid or Lake Red C Amine, is a substituted aromatic sulfonic acid of significant interest in the chemical industry.[1] With the CAS Number 88-53-9, this compound serves as a pivotal intermediate in the synthesis of various azo dyes and organic pigments.[2] Its molecular structure, featuring a combination of a strong acid group (-SO₃H), a basic amino group (-NH₂), and lipophilic chloro and methyl substituents on a benzene ring, imparts a unique set of physicochemical properties that dictate its reactivity, solubility, and application.

This guide provides a comprehensive technical overview of these properties, grounded in established analytical principles. The methodologies described are designed to be self-validating, offering researchers and drug development professionals a robust framework for the characterization and utilization of this compound.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation for interpreting its chemical behavior.

Structural Representation

The arrangement of functional groups on the benzene ring is critical to the molecule's properties. The structure is depicted below.

Caption: Chemical structure of this compound.

Core Chemical Data

A summary of essential identification and structural information is provided below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 88-53-9 | [2] |

| Synonyms | CLT Acid, Lake Red C Amine, 5-Amino-2-chlorotoluene-4-sulfonic acid | [1] |

| Molecular Formula | C₇H₈ClNO₃S | [1] |

| Molecular Weight | 221.66 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N | [4] |

| InChI Key | VYZCFAPUHSSYCC-UHFFFAOYSA-N | [4] |

Physical and Thermodynamic Properties

The physical state and behavior of the compound under various conditions are critical for handling, formulation, and process design.

Appearance and Odor

At ambient temperature, the compound is a white to off-white, pink, or slightly reddish crystalline powder.[2][3] It may possess a faint, characteristic odor associated with sulfonic acids.[3]

Melting Point

The melting point is a key indicator of purity. For this compound, literature values show some variation, which is common for complex organic molecules that may decompose at high temperatures.

| Reported Melting Point Range | Source(s) |

| ~240-245 °C | [3] |

| >305 °C | [5] |

| 109 °C | [1] |

Expertise & Experience: The significant discrepancy in reported melting points, particularly the 109 °C value, suggests potential differences in the crystalline form (polymorphism), purity of the samples analyzed, or measurement conditions. The higher values (>240 °C) are more commonly cited and are more consistent with a substituted aromatic sulfonic acid, which typically has strong intermolecular forces (hydrogen bonding, ionic interactions) leading to high melting points. The observation of a wide melting range or decomposition (darkening) upon heating is a strong indicator of impurities.

This protocol ensures an accurate and reproducible melting point measurement, a critical parameter for quality control.

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 12 hours. Moisture can act as an impurity, depressing and broadening the melting range.

-

Finely crush a small amount of the dried sample on a watch glass using a spatula. A fine powder ensures uniform packing and heat transfer.

-

Jab the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement (Digital Melting Point Apparatus):

-

Perform a rapid preliminary measurement by setting a high heating rate (e.g., 10 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a new, freshly prepared capillary into the apparatus.

-

Set a slow heating rate of 1-2 °C/min. This slow rate is crucial for allowing the system to remain in thermal equilibrium, providing a sharp and accurate reading.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).

-

Solubility Profile

The solubility is dominated by the interplay between the highly polar sulfonic acid and amino groups and the nonpolar substituted benzene ring.

| Solvent | Qualitative Solubility | Source(s) |

| Water | Insoluble to practically insoluble (as free acid) | [2][3] |

| Aqueous Base | Soluble (as sodium or ammonium salt) | [2][6] |

Expertise & Experience: The term "soluble in water" can be misleading.[3] As a zwitterionic compound, its net charge and solubility are highly pH-dependent. The free acid form is poorly soluble due to strong intermolecular forces in its crystal lattice. However, upon deprotonation of the sulfonic acid group or protonation of the amino group, it forms a salt which is significantly more soluble in water. The formation of water-soluble sodium or ammonium salts upon neutralization is a key characteristic used in its synthesis and purification.[2]

This is the gold-standard method for determining equilibrium solubility, as outlined by principles from USP <1236>.

-

System Preparation:

-

Prepare buffer solutions at relevant pH values (e.g., pH 2, pH 7, pH 10) to assess solubility of the acidic, zwitterionic, and basic forms.

-

Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess is critical to ensure a saturated solution is formed.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to validate that the concentration has plateaued.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

-

Carefully withdraw an aliquot from the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (pre-wetted with the buffer) to remove any remaining microparticulates. This step is crucial to avoid artificially high results.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV (see Section 4).

-

The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.

-

Chemical Properties and Reactivity

Acidity and Basicity (pKa)

The molecule possesses both a strongly acidic sulfonic acid group and a weakly basic amino group.

| Property | Predicted Value | Source(s) |

| pKa (SO₃H) | -1.59 ± 0.50 | [3] |

Expertise & Experience: The predicted pKa of -1.59 for the sulfonic acid group confirms it as a very strong acid, comparable to mineral acids.[3] It will be fully deprotonated (as -SO₃⁻) in any aqueous solution. The pKa of the anilinic amino group is not reported but is expected to be low (typically in the range of 2-4 for substituted anilines) due to the electron-withdrawing effects of the chloro and sulfonic acid groups. This means the compound will exist predominantly as a zwitterion over a wide pH range.

Analytical Characterization

A suite of analytical techniques is required for unambiguous identification and purity assessment.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is the method of choice for assessing the purity of this compound and quantifying it in solution.

Expertise & Experience: Given the polar and ionizable nature of the molecule, a reverse-phase (RP-HPLC) method is highly effective. The stationary phase should be a nonpolar C18 column. The mobile phase must be aqueous and acidic to ensure the consistent protonation state of the amino group and suppress the ionization of residual silanol groups on the column, leading to sharp, symmetrical peaks. A mixture of acetonitrile (or methanol) and an acidified aqueous buffer is a standard choice.[7]

-

Chromatographic System:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in a 1:1 mixture of water and acetonitrile in a 100 mL volumetric flask to create a 100 µg/mL stock solution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analytical Procedure:

-

Run a gradient elution to separate the main peak from any potential impurities. A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 10% B (re-equilibration)

-

-

Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Caption: Workflow for purity analysis by Reverse-Phase HPLC.

Spectroscopic Characterization

Spectroscopic methods provide critical information about the molecular structure and functional groups.

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Source(s) |

| 3400–3250 | N–H stretch | Primary Amine (–NH₂) | [8] |

| 3100–3000 | C–H stretch (sp²) | Aromatic Ring | [8] |

| 3000–2850 | C–H stretch (sp³) | Methyl Group (–CH₃) | [8] |

| ~1620 | N–H bend | Primary Amine | [8] |

| 1600–1450 | C=C stretch (in-ring) | Aromatic Ring | [8] |

| 1250–1120 | S=O asymmetric stretch | Sulfonic Acid (–SO₃H) | [9] |

| 1080–1030 | S=O symmetric stretch | Sulfonic Acid (–SO₃H) | [9] |

| 850–550 | C–Cl stretch | Aryl Halide | [10] |

Expertise & Experience: The IR spectrum will be complex, but the most diagnostic peaks will be the strong, sharp stretches for the S=O bonds and the characteristic N-H stretches of the primary amine. The presence of both confirms the core structure. An actual spectrum is available for viewing at sources like ChemicalBook.[4]

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic signals will likely appear as singlets or narrow doublets due to the substitution pattern. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonyl groups. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should show seven distinct signals, one for each unique carbon atom in the molecule (five aromatic carbons, one methyl carbon, and one carbon attached to the sulfonic acid group).[11] The positions of the aromatic carbons will be highly dependent on the attached substituent.

UV-Vis spectroscopy is useful for quantitative analysis and provides information about the electronic transitions within the aromatic system. The spectrum is expected to show absorption maxima characteristic of a substituted aniline. The exact position of the maximum absorption (λmax) will be sensitive to the solvent and the pH, as protonation of the amino group or deprotonation of the sulfonic acid group will alter the electronic structure of the chromophore.

Safety and Handling

Proper handling is essential due to the compound's hazardous properties.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[12] Inhalation may cause irritation to the respiratory tract.[12]

-

Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[1][3]

References

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. [Link]

-

IR Chart. University of California, Los Angeles. [Link]

-

2-AMINO-4-CHLORO-5-METHYLBENZENESULFONIC ACID. precisionFDA. [Link]

-

This compound | SIELC Technologies. SIELC Technologies. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

This compound - Hazardous Agents. Haz-Map. [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database. [Link]

-

IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]

-

pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound(88-53-9) IR Spectrum [chemicalbook.com]

- 5. 88-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7 [chemicalbook.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rsc.org [rsc.org]

- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 11. web.pdx.edu [web.pdx.edu]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid: A Comprehensive Technical Guide

Introduction

2-Amino-5-chloro-4-methylbenzenesulfonic acid, systematically known as 2-amino-5-chloro-4-methylbenzene-1-sulfonic acid and commonly referred to as CLT Acid, is a pivotal aromatic sulfonic acid. Its molecular structure, featuring amino, chloro, methyl, and sulfonic acid functional groups on a benzene ring, imparts significant chemical reactivity and versatility.[1][2] This compound is a cornerstone intermediate in the synthesis of a wide array of organic compounds, most notably azo dyes and pigments.[1][3][4] Its application extends to the production of vibrant colorants such as Lake Red C and as a diazo component for various azo dyes.[4] This guide provides an in-depth exploration of the predominant industrial synthesis route for this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers and professionals in chemical synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its synthesis, handling, and application.

| Property | Value | Reference |

| CAS Number | 88-53-9 | [1] |

| Molecular Formula | C₇H₈ClNO₃S | [1][3] |

| Molecular Weight | 221.66 g/mol | [3] |

| Appearance | White to off-white or pinkish crystalline powder | [1][4] |

| Solubility | The free acid is sparingly soluble in water, but its sodium or ammonium salts are soluble. | [4][5] |

| Melting Point | Approximately 240-245°C | [1] |

Predominant Synthesis Route: A Multi-Step Approach

The industrial synthesis of this compound is a well-established multi-step process that commences with p-toluenesulfonic acid. This pathway is favored for its efficiency and the ability to control the regiochemistry of the substitutions. The synthesis can be logically segmented into three primary stages: chlorination, nitration, and reduction.

Visualizing the Synthetic Workflow

The following diagram illustrates the sequential transformation of p-toluenesulfonic acid into the target compound.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Chlorination of p-Toluenesulfonic Acid

The initial step involves the electrophilic aromatic substitution of p-toluenesulfonic acid with a chlorinating agent. The sulfonic acid and methyl groups on the benzene ring direct the incoming chloro group primarily to the position ortho to the methyl group and meta to the sulfonic acid group.

Experimental Protocol

-

Reaction Setup: In a suitable glass-lined reactor equipped with a stirrer, thermometer, and a gas scrubbing system, charge p-toluenesulfonic acid.

-

Chlorination: Introduce a chlorinating agent, such as chlorine gas, into the reactor at a controlled rate. The reaction is typically carried out in the presence of a catalyst, like iodine or iron, to facilitate the electrophilic substitution.

-

Temperature Control: Maintain the reaction temperature within a specified range to ensure selective chlorination and minimize the formation of byproducts.

-

Monitoring: The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) until the desired conversion of p-toluenesulfonic acid is achieved.

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the 3-chloro-4-methylbenzenesulfonic acid. This may involve quenching the excess chlorinating agent and subsequent purification steps.

Part 2: Nitration of 3-Chloro-4-methylbenzenesulfonic Acid

The second stage is the nitration of the chlorinated intermediate. The directing effects of the existing substituents guide the nitro group to the position ortho to the sulfonic acid group and meta to the methyl and chloro groups.

Experimental Protocol

-

Reaction Conditions: The 3-chloro-4-methylbenzenesulfonic acid is treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid.

-

Temperature Management: The nitration is performed at a low temperature, generally below 30°C, to control the exothermic reaction and prevent over-nitration.[1]

-

Reaction Time: The reaction is allowed to proceed for a specific duration, often around 3 hours, to ensure complete nitration.[1]

-

Isolation of Isomer: A key step in this stage is the selective isolation of the desired 2-nitro-5-chloro-p-toluenesulfonic acid isomer. This is often achieved by salting out the product from the reaction mixture using a saturated brine solution at an elevated temperature (e.g., 100°C).[1]

-

Filtration and Washing: The precipitated product is collected by filtration and washed to remove impurities.

Reaction Mechanism Visualization

The following diagram depicts the electrophilic nitration mechanism.

Caption: Mechanism of electrophilic nitration of the chlorinated intermediate.

Part 3: Reduction of 2-Nitro-5-chloro-p-toluenesulfonic Acid

The final step in the synthesis is the reduction of the nitro group to an amino group. The Bechamp reduction, utilizing iron metal in an acidic medium, is a classic and industrially viable method for this transformation.

Experimental Protocol

-

Reaction Medium: The 2-nitro-5-chloro-p-toluenesulfonic acid is suspended in water.

-

Reducing Agent: Acetic acid and iron powder are added to the suspension.[1]

-

Reaction Temperature: The reduction is carried out under boiling conditions to drive the reaction to completion.[1]

-

Monitoring: The disappearance of the yellow color of the nitro compound can be an initial indicator of reaction progress, which should be confirmed by analytical methods like TLC or HPLC.

-

Isolation and Purification:

-

After the reduction is complete, the excess iron powder is removed by filtration.[1]

-

The filtrate is then acidified with hydrochloric acid.[1]

-

This acidification causes the final product, this compound, to crystallize out of the solution.[1]

-

The crystalline product is collected by filtration, washed with cold water, and dried.

-

Alternative Synthetic Approaches

While the route starting from p-toluenesulfonic acid is predominant, other synthetic strategies exist. One such method begins with p-nitrotoluene. This process involves:

-

Chlorination: Chlorination of p-nitrotoluene yields a mixture of o-chloro-p-nitrotoluene and m-chloro-p-nitrotoluene.

-

Isomer Separation: The desired o-chloro-p-nitrotoluene is separated, often by crystallization.

-

Reduction: The nitro group of the separated isomer is reduced to an amino group.

-

Sulfonation: The final step is the sulfonation of the resulting 4-chloro-2-aminotoluene to introduce the sulfonic acid group.[5]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. The synthesis should be conducted in a well-ventilated area or a fume hood. For storage, the compound should be kept in a cool, dry place in a tightly sealed container.[1]

Conclusion

The synthesis of this compound is a multi-faceted process that relies on a sequence of well-controlled chemical transformations. The route commencing with p-toluenesulfonic acid offers a robust and industrially scalable method for producing this valuable intermediate. A comprehensive understanding of the reaction mechanisms, stringent control over reaction parameters, and adherence to safety protocols are paramount for the successful and safe synthesis of this compound. The versatility of this compound ensures its continued importance in the chemical industry, particularly in the realm of dye and pigment manufacturing.

References

- BenchChem. (2025).

Sources

CAS number 88-53-9 properties and uses

Beginning Data Collection

I've started gathering information on 2-Amino-5-chlorotoluene. My initial focus is a deep dive with Google searches, looking for its basic properties and typical uses. I'm prioritizing reliable sources and aiming for a comprehensive overview of its chemical behavior.

Outlining the Structure

I'm now outlining a detailed technical guide for 2-Amino-5-chlorotoluene. It will start with an introduction and then move to a clear presentation of its properties, applications (dyes, pharmaceuticals), and synthesis methods. I'll include a visualization of the synthesis workflow. Safety and toxicological data are also prioritized, with a step-by-step handling protocol included. I am now incorporating references into the technical document.

Planning Guide Structure

I'm now mapping out the structure of the technical guide. My immediate focus is on 2-Amino-5-chlorotoluene and CAS number 88-53-9. I'll cover its physical and chemical properties, uses in dyes, pharmaceuticals, and agrochemicals, along with synthesis workflows. I'll include a visualization of the synthesis workflow. Safety and toxicological data are also prioritized, with a step-by-step handling protocol included, alongside citations for all claims. I plan to present a structured introduction, properties section, applications summary, synthesis description, safety protocols, and a comprehensive references list.

A Technical Guide to the Solubility of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9), an important intermediate in the synthesis of azo pigments.[1][2] We delve into the physicochemical properties that govern its solubility, present a qualitative solubility profile, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems to optimize manufacturing processes, purification, and product formulation.

Introduction to this compound

This compound, also known as 4-amino-5-chloro-2-methylbenzenesulfonic acid or CLT acid, is a substituted aromatic sulfonic acid.[3] It exists as a white to off-white crystalline powder at room temperature.[4][5] Its molecular structure, featuring a benzene ring substituted with four different functional groups—sulfonic acid, amino, chloro, and methyl—gives it a unique and complex set of chemical properties.[4]

Industrially, it serves as a critical diazo component for producing a range of azo dyes and pigments, such as Lake Red C.[1][6] Understanding its solubility is paramount for several key operations:

-

Reaction Kinetics: Selecting an appropriate solvent to ensure reactants are in the same phase.

-

Purification: Developing effective crystallization and washing procedures to isolate the compound with high purity.

-

Formulation: Creating stable dispersions or solutions for downstream applications.

This guide provides the foundational knowledge and experimental framework for systematically characterizing and leveraging the solubility of this compound.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" is a useful starting point, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[7][8] For this compound, several structural features are in play.

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group.[9] With a predicted pKa of approximately -1.59, it is a much stronger acid than a carboxylic acid.[5][6] This group is a potent hydrogen bond donor and acceptor.

-

Amino Group (-NH₂): This group is basic and also highly polar, capable of both donating and accepting hydrogen bonds.

-

Aromatic Ring, Methyl (-CH₃), and Chloro (-Cl) Groups: These components contribute to the molecule's hydrophobic and nonpolar character.

A critical aspect of this molecule's behavior is its likely existence as a zwitterion (an internal salt) in its solid state and in neutral solutions. The strongly acidic sulfonic acid group protonates the basic amino group, resulting in a molecule with both a positive (-NH₃⁺) and a negative (-SO₃⁻) charge. This high degree of internal charge separation creates a very strong crystal lattice, similar to amino acids, which significantly reduces its solubility in most solvents. This explains why the free acid is often described as "practically insoluble" or "essentially insoluble" in water, despite its polar functional groups.[1][5][6] Conversely, converting it to a sodium or ammonium salt disrupts this zwitterionic interaction, making it readily soluble in water.[4][5][10]

Solubility Profile: A Summary

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Water | H₂O | Practically Insoluble[11] | Strong zwitterionic character leads to a high lattice energy that outweighs the energy of hydration.[12] |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | The base deprotonates the ammonium group (-NH₃⁺), forming a highly polar and water-soluble sulfonate salt.[4][5] |

| Aqueous Acid | 5% HCl | Insoluble | The sulfonic acid group is already fully protonated. Adding acid does not increase solubility. |

| Polar Protic | Methanol, Ethanol | Very Slightly Soluble to Insoluble | These solvents can hydrogen bond, but may not be polar enough to overcome the crystal lattice energy of the zwitterion. |

| Polar Aprotic | DMSO, DMF | Slightly Soluble to Soluble | These solvents have high dielectric constants and can effectively solvate the charged centers of the zwitterion without proton exchange. |

| Nonpolar | Hexane, Toluene | Insoluble | The high polarity and zwitterionic nature of the solute are incompatible with nonpolar solvents.[8] |

Experimental Determination of Solubility: A Methodological Approach

A systematic, multi-stage approach is essential for accurately characterizing the solubility of a compound. This involves an initial qualitative screening followed by a more rigorous quantitative analysis for promising solvents.

Rationale for Solvent Selection

The choice of solvents should span the full spectrum of polarity to build a comprehensive profile. A recommended starting set includes water, methanol (polar protic), acetonitrile (polar aprotic), and toluene (nonpolar). Based on screening results, this can be expanded to include other solvents like ethanol, isopropanol, DMSO, DMF, and ethyl acetate.

Qualitative Solubility Determination (Screening Protocol)

This protocol provides a rapid assessment of solubility, allowing for the efficient screening of multiple solvents. The methodology is designed to be self-validating by using a defined threshold for "soluble."

Objective: To classify the compound as soluble, slightly soluble, or insoluble in a given solvent at ambient temperature. A compound is often considered "soluble" if >30 mg dissolves in 1 mL of solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, DMSO, hexane)

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Weigh approximately 10 mg of the compound into a tared test tube or vial. Record the exact mass.

-

Solvent Addition: Add 0.33 mL of the selected solvent to the vial.[13]

-

Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is classified as soluble (>30 mg/mL).

-

Incomplete Dissolution: If the solid is still present, continue to vortex for another 5 minutes and allow the sample to sit for 15-20 minutes to reach equilibrium.

-

Final Assessment: Re-examine the vial. If any solid particles remain, the compound is classified as slightly soluble or insoluble at this concentration. The result informs the design of the quantitative study.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[7] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Objective: To determine the precise equilibrium solubility (e.g., in mg/mL or mol/L) of the compound in a specific solvent at a controlled temperature.

Materials:

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Apparatus for concentration analysis (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg into a 4 mL vial). The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the chosen solvent (e.g., 2 mL).

-

Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is standard, though 48-72 hours may be necessary to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Dilute the clear, saturated filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original solubility by accounting for the dilution factor.

Visualization of Experimental Workflow

The logical flow from initial screening to precise quantitative measurement can be visualized as follows.

Sources

- 1. This compound | 88-53-9 [chemicalbook.com]

- 2. 88-53-9 | CAS DataBase [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. guidechem.com [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. 5-Amino-2-chlorotoluene-4-sulfonic Acid , >98.0%(T)(HPLC) , 88-53-9 - CookeChem [cookechem.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 10. echemi.com [echemi.com]

- 11. labsolu.ca [labsolu.ca]

- 12. quora.com [quora.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 2-Amino-5-chloro-4-methylbenzenesulfonic Acid: Safety, Handling, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9), also known as CLT Acid, is a sulfonated aromatic amine that serves as a vital intermediate in the synthesis of various organic compounds.[1] Its primary applications are in the manufacturing of azo dyes and pigments, such as Lake Red C.[1][2] Given its reactive nature, a thorough understanding of its chemical properties, hazards, and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of this compound, moving beyond a standard safety data sheet (SDS) to offer deeper insights into its safe and effective use in a research and development setting.

Section 1: Chemical and Physical Properties

This compound exists as a white to off-white or pinkish crystalline powder.[3][4] It is an organosulfonic acid and a halogenated aromatic compound.[4] While the free acid is essentially insoluble in water, its sodium and ammonium salts are soluble.[3]

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈ClNO₃S | [5] |

| Molecular Weight | 221.66 g/mol | [5] |

| CAS Number | 88-53-9 | [5] |

| Appearance | White to pink powder | [3] |

| Melting Point | >324 - <= 335 °C (may begin to melt around 244-265°C with decomposition) | [6] |

| Water Solubility | Insoluble as free acid; soluble as sodium or ammonium salt. | [3] |

| Log Pow | -0.83 at 23 °C | [6] |

Section 2: Hazard Identification and GHS Classification Analysis

A critical aspect of handling this compound is understanding its potential hazards. A review of various supplier Safety Data Sheets (SDS) reveals inconsistencies in its GHS classification, which warrants a cautious approach.

-

Corrosive Potential: Several sources classify this chemical as causing severe skin burns and eye damage (H314), falling under GHS Skin Corrosion/Irritation Category 1B.[7][8][9][10] This classification is based on the acidic nature of the sulfonic acid group, which can cause tissue damage upon contact.[11]

-

Irritant Potential: Other sources classify it as causing serious eye irritation (H319) or skin irritation (H315).[5][12]

-

No Classification: Some data sheets indicate that the substance is not classified as hazardous.[13]

Expert Recommendation: Given the conflicting classifications and the inherent properties of sulfonic acids, it is imperative to treat this compound with the highest level of caution. Researchers should, as a best practice, handle this compound as if it were corrosive , capable of causing severe skin burns and eye damage. This conservative approach ensures the highest level of safety. The presence of the sulfonic acid moiety suggests a strong potential for corrosive action, similar to other aryl sulfonic acids.[11]

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The rationale behind each piece of equipment is to prevent contact with a potentially corrosive solid.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[14] In situations with a risk of splashing, such as when making solutions or during a spill, a face shield should be worn in addition to goggles.[14]

-

Skin Protection: A lab coat is required. For tasks with a higher risk of contact, a chemical-resistant apron over the lab coat is recommended.[3]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves may be penetrated by many corrosive materials; therefore, it is advisable to consult the glove manufacturer's compatibility charts.[3][12] Double-gloving can provide an additional layer of protection.

-

Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.[15] If a fume hood is not available and dust formation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[16] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[15]

-

Safety Stations: An operational emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Handling Procedures

The causality behind these procedures is rooted in preventing skin/eye contact and minimizing the generation of airborne dust.

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clear of clutter. Read the Safety Data Sheet thoroughly.[14]

-

Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust clouds. Use a spatula for transfers.

-

Solution Preparation: When preparing solutions, slowly add the acid to the water while stirring. Never add water to the acid , as this can cause a rapid exothermic reaction, leading to boiling and splashing.[3][15]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Avoid eating, drinking, or smoking in the laboratory.

Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Segregation: Store away from incompatible materials, particularly bases and strong oxidizing agents.[8] Do not store acids and bases together.[14]

-

Location: Store on shelves close to floor level to minimize the risk of injury from falling containers.[15]

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The primary goal of first aid for corrosive substances is immediate and thorough decontamination.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][17] Remove contact lenses if it can be done easily. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with large amounts of water and soap for at least 15-30 minutes.[6] Do not scrub the skin.[6] Seek immediate medical attention if burns or irritation develop.[7]

-

Inhalation: Move the person to fresh air.[6] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink large amounts of water or milk to dilute the chemical.[6] Seek immediate medical attention.[7]

Accidental Release Measures (Spill Cleanup)

A systematic approach is necessary to contain and clean up a spill safely.

Caption: Workflow for handling a chemical spill.

Section 5: Toxicological and Ecological Information

The available data on the long-term toxicological and ecological effects of this compound is limited.

Toxicological Data

-

Acute Toxicity: Oral LD50 in rats is reported as 12300 mg/kg, which is considered low acute toxicity.[12]

-

Skin Corrosion/Irritation: As discussed, this is a point of contention, with classifications ranging from corrosive to irritant. It may cause skin sensitization.[7][11]

-

Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[7][12]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to indicate that this product or any of its components are mutagenic, carcinogenic, or have reproductive toxicity.[3][9] The International Agency for Research on Cancer (IARC) has not classified it as a carcinogen.[15]

Ecological Data

-

Persistence and Degradability: Studies have shown that this compound is resistant to degradation by activated sludge in wastewater treatment simulations.[5] Sulfonated aromatic compounds, in general, can be poorly biodegradable.[14][17]

-

Bioaccumulation: The presence of a chlorinated aromatic structure raises concerns about potential bioaccumulation, though specific data is limited.[15]

-

Ecotoxicity: Due to its high water solubility, it has high mobility in aquatic systems.[8] While acute toxicity to fish is generally low for many aromatic sulfonic acids (LC50 ≥ 100 mg/L), their poor biodegradability can have deleterious long-term effects on aquatic organisms.[14]

Conclusion

This compound is an indispensable chemical intermediate. However, its safe handling demands a comprehensive understanding of its potential hazards, particularly its corrosivity, which appears to be underestimated by some suppliers. By adopting a conservative safety-first approach, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can effectively manage the risks associated with this compound. The lack of extensive toxicological and ecological data underscores the need for careful containment and disposal to prevent environmental release.

References

-

Stanford Environmental Health & Safety. (2024, September 11). 24-002c - General Use SOP - Corrosive Materials. Retrieved from [Link]

-

CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]

-

Chem Service. (2016, May 13). SAFETY DATA SHEET. Retrieved from [Link]

-

denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Retrieved from [Link]

-

CPAChem. (2024, January 4). Safety data sheet. Retrieved from [Link]

-

CPAChem. (2024, January 4). Safety data sheet. Retrieved from [Link]

-

WorldOfChemicals. (2013, March 20). This compound. Retrieved from [Link]

-

University of Toronto. 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

Haz-Map. This compound - Hazardous Agents. Retrieved from [Link]

-

SciSpace. Sulphonated Aromatic Pollutants: Limits of Microbial Degradability and Potential of Phytoremediation. Retrieved from [Link]

Sources

- 1. This compound | 88-53-9 [chemicalbook.com]

- 2. This compound [dyestuffintermediates.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. riwa-rijn.org [riwa-rijn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. researchgate.net [researchgate.net]

- 9. Fate of aromatic sulfonates in fluvial environment | Semantic Scholar [semanticscholar.org]

- 10. cpachem.com [cpachem.com]

- 11. Gastric carcinogenesis: 2-chloro-4-methylthiobutanoic acid, a novel mutagen in salted, pickled Sanma hiraki fish, or similarly treated methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ndep.nv.gov [ndep.nv.gov]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. scispace.com [scispace.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid

This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Introduction and Significance

This compound is a substituted aromatic sulfonic acid that appears as a white to off-white crystalline powder.[2][3] Its molecular structure, featuring an amino group, a chloro group, a methyl group, and a sulfonic acid group attached to a benzene ring, makes it a versatile building block in organic synthesis.[2] The compound is notably used as a diazo component for azo dyes and pigments, such as Lake Red C.[3] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and industrial applications.

This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting spectral data.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88-53-9 | [4] |

| Molecular Formula | C₇H₈ClNO₃S | [1] |

| Molecular Weight | 221.66 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | Approximately 240-245°C | [1] |

| Solubility | Soluble in water | [1] |

Synthesis Overview

The synthesis of this compound is typically a multi-step process. One common route involves the chlorination of p-toluenesulfonic acid, followed by nitration. The desired nitro isomer is then separated and subsequently reduced to the final amino compound.[3] An alternative industrial method starts with the diazotization of 5-chloro-2-amino-4-methyl-benzenesulfonic acid, which is readily available from toluene-4-sulfonic acid.

Experimental Protocols

The following protocols are designed to yield high-quality spectral data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Protocol: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) to remove any traces of water, which can interfere with the spectrum.

-

In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be collected and automatically subtracted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, it provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Protocol: ¹H and ¹³C NMR in DMSO-d₆

-

Solvent Selection:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Spectral Data and Interpretation

The following sections detail the expected spectral data and provide an in-depth interpretation.

FT-IR Spectrum Analysis

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching | Amino (NH₂) |

| 3100-3000 | C-H stretching | Aromatic |

| 2980-2850 | C-H stretching | Methyl (CH₃) |

| 1620-1580 | C=C stretching | Aromatic ring |

| 1250-1150 | S=O asymmetric stretching | Sulfonic acid (SO₃H) |

| 1080-1000 | S=O symmetric stretching | Sulfonic acid (SO₃H) |

| 850-750 | C-H out-of-plane bending | Substituted benzene |

| 800-600 | C-Cl stretching | Aryl chloride |

Interpretation:

The IR spectrum of this compound is characterized by several key absorption bands. The broad peaks in the 3400-3200 cm⁻¹ region are indicative of the N-H stretching vibrations of the primary amine. The presence of aromatic C-H stretching is confirmed by the peaks between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group is observed in the 2980-2850 cm⁻¹ range. Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group are expected around 1250-1150 cm⁻¹ and 1080-1000 cm⁻¹, respectively. The aromatic C=C stretching vibrations typically appear in the 1620-1580 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (850-750 cm⁻¹). Finally, a band in the 800-600 cm⁻¹ region is characteristic of the C-Cl stretching vibration. An example of an IR spectrum for this compound can be found on ChemicalBook.[6]

¹H NMR Spectrum Analysis (Predicted)

Table 3: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-3 |

| ~7.2 | s | 1H | H-6 |

| ~5.0 | br s | 2H | NH₂ |

| ~2.3 | s | 3H | CH₃ |

Interpretation:

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons. The proton at the 3-position (H-3) is deshielded by the adjacent electron-withdrawing sulfonic acid group and is therefore predicted to have a higher chemical shift (downfield) around 7.8 ppm. The proton at the 6-position (H-6) is shielded by the electron-donating amino group, and its chemical shift is predicted to be further upfield, around 7.2 ppm.

-

Amino Protons (NH₂): The protons of the amino group are expected to appear as a broad singlet around 5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with any trace water in the solvent.

-

Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet at a more upfield chemical shift, predicted to be around 2.3 ppm.

¹³C NMR Spectrum Analysis (Predicted)

Note: As with the ¹H NMR data, the following is a predicted ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-2 |

| ~140 | C-1 |

| ~135 | C-4 |

| ~130 | C-5 |

| ~125 | C-6 |

| ~120 | C-3 |

| ~20 | CH₃ |

Interpretation:

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

C-2 (bearing the NH₂ group): This carbon is expected to be the most deshielded among the protonated carbons due to the direct attachment of the electronegative nitrogen atom, with a predicted chemical shift around 148 ppm.

-

C-1 (bearing the SO₃H group): This quaternary carbon is also significantly deshielded and is predicted to appear around 140 ppm.

-

C-4 (bearing the CH₃ group): The chemical shift of this carbon is predicted to be around 135 ppm.

-

C-5 (bearing the Cl group): The carbon attached to the chlorine atom is expected to have a chemical shift of approximately 130 ppm.

-

C-6 and C-3: These protonated carbons will have chemical shifts influenced by the neighboring substituents, predicted to be around 125 ppm and 120 ppm, respectively.

-

-

Methyl Carbon (CH₃): The carbon of the methyl group is the most shielded and will appear at the most upfield chemical shift, predicted to be around 20 ppm.

Visualization of the Analytical Workflow

The logical flow of spectral analysis for structural elucidation can be visualized as follows:

Caption: Conceptual workflow for the spectral analysis of an organic compound.

Conclusion

The comprehensive spectral analysis of this compound, integrating FT-IR and NMR spectroscopy, provides a robust methodology for its structural confirmation and purity assessment. The detailed protocols and interpretation guidelines presented in this technical guide offer a framework for researchers and professionals to confidently analyze this important chemical intermediate. While experimental NMR data would provide definitive assignments, the predicted spectra herein serve as a valuable educational tool and a starting point for the analysis of this and structurally related compounds.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

-

Świderski, G., Kalinowska, M., Świsłocka, R., Wojtulewski, S., & Lewandowski, W. (2013). Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and Theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) Levels Study of Benzenesulfonic Acid and Alkali Metal Benzenesulfonates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 100, 41–50. [Link]

-

Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

-

ResearchGate. (2020). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

-

worldofchemicals.com. (2013). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-methyl-benzenesulfonic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. bipm.org [bipm.org]

- 3. 二甲亚砜-D6 deuteration degree min. 99.8% for NMR spectroscopy MagniSolv™ | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [dyestuffintermediates.com]

- 5. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 6. This compound(88-53-9) IR Spectrum [m.chemicalbook.com]

industrial synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid

An In-Depth Technical Guide to the Industrial Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the industrial-scale synthesis of this compound, a key intermediate in the chemical industry. Known commonly as CLT Acid or Lake Red C Amine, its production is critical for the manufacturing of various azo dyes and pigments.[1][2][3][4] This document delves into the prevalent synthesis methodologies, underlying chemical principles, process optimization, and safety protocols, tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.

Compound Profile and Industrial Significance

This compound (CAS No. 88-53-9) is an organosulfonic acid characterized by a benzene ring substituted with amino, chloro, methyl, and sulfonic acid groups.[1] This structure makes it an essential diazo component for coupling reactions in the synthesis of colorants.

Physical and Chemical Properties

The compound typically appears as a white to off-white or slightly reddish crystalline powder.[1][2][3] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 88-53-9 | [5] |

| Molecular Formula | C₇H₈ClNO₃S | [5] |

| Molecular Weight | 221.66 g/mol | [5] |

| Appearance | White to off-white/pink crystalline powder | [1][3] |

| Solubility | Insoluble as free acid; soluble as sodium or ammonium salt | [3] |

| Melting Point | Approx. 240-245°C | [1] |

Primary Applications

The primary industrial application of this compound is as a crucial intermediate for producing azo pigments and dyes.[1][3] It serves as the foundational amine for creating a range of red colorants, including:

These pigments are widely used in printing inks, paints, coatings, and plastics.[6][7]

Core Synthesis Pathways: A Mechanistic Perspective

The industrial production of this compound is a multi-step process. The most established route begins with p-toluenesulfonic acid, which is readily available in large quantities.[3][8] An alternative pathway starting from p-nitrotoluene also exists.

Primary Synthesis Route: From p-Toluenesulfonic Acid

This pathway involves a sequence of electrophilic aromatic substitution reactions followed by a reduction. The causality behind the sequence is critical: the sulfonic acid group is a meta-director, but the methyl group is an ortho-, para-director. The sequence of reactions is designed to leverage these directing effects to achieve the desired isomer.

Caption: Primary industrial synthesis route for CLT Acid.

Step 1: Chlorination of p-Toluenesulfonic Acid The initial step is the chlorination of p-toluenesulfonic acid to yield 3-chloro-4-methylbenzenesulfonic acid.[3] The sulfonic acid and methyl groups on the starting material direct the incoming chloro- electrophile to the desired position.

-

Mechanism: This is an electrophilic aromatic substitution. A chlorinating agent, often chlorine gas or sulfuryl chloride, is used in the presence of a Lewis acid catalyst.[9] The choice of catalyst and reaction conditions is crucial to minimize the formation of unwanted isomers.

Step 2: Nitration of 3-Chloro-4-methylbenzenesulfonic Acid The chlorinated intermediate is then nitrated to introduce a nitro group, yielding 2-nitro-5-chloro-p-toluenesulfonic acid.[1][10] This step is notoriously challenging due to the deactivating nature of the sulfonic acid and chloro groups, often leading to low yields in unoptimized processes.

-

Mechanism & Optimization: The reaction is typically carried out using a mixture of nitric acid and sulfuric acid ("mixed acid"). An important academic study has demonstrated a significant improvement in this step by optimizing reaction parameters.[10] The yield was increased from 65.7% in traditional industrial processes to 91% under optimized conditions.[10]

Optimized Nitration Protocol Summary

| Parameter | Optimized Condition | Rationale | Reference |

| Temperature | -5 °C | Minimizes side reactions and decomposition of nitric acid. | [10] |

| Nitrating Agent | Fuming Nitric Acid & Fuming Sulfuric Acid | Provides a high concentration of the nitronium ion (NO₂⁺) electrophile. | [10] |

| Mass Ratio (Fuming H₂SO₄ : Substrate) | 4:1 | Ensures complete dissolution and activation of the substrate. | [10] |

| Molar Ratio (Fuming HNO₃ : Substrate) | 1.05:1 | Provides a slight excess of the nitrating agent to drive the reaction to completion. | [10] |

| Reaction Time | 3 hours | Sufficient time for the reaction to proceed to completion at the optimized temperature. | [10] |

| Product Separation | Filtration from 0.7 mass fraction aqueous H₂SO₄ solution | Exploits the low solubility of the product in this specific acid concentration, allowing for efficient separation and recycling of the concentrated sulfuric acid. | [10] |

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. The most common industrial method is the Béchamp reduction, which uses iron filings in an acidic medium (e.g., acetic or hydrochloric acid).[1][3]

-

Mechanism: This classic reaction involves the oxidation of metallic iron to iron(II)/iron(III) oxides, with the nitro group being reduced to the amine.

-

Alternative Methods: Catalytic hydrogenation using catalysts like platinum is a cleaner alternative, producing water as the main byproduct and avoiding the generation of large amounts of iron sludge.[11]

Detailed Experimental Protocol (Optimized Synthesis)

The following protocol is a synthesized representation of an optimized industrial process, grounded in published methodologies.[1][3][10]

Workflow for Optimized Nitration and Reduction

Caption: Optimized workflow for nitration and reduction stages.

Protocol Steps:

-

Nitration:

-

Charge a suitable glass-lined reactor with the sodium salt of 3-chloro-4-methylbenzenesulfonic acid and four times its mass of fuming sulfuric acid.[10]

-

Cool the mixture to -5°C with constant agitation.[10]

-

Slowly add fuming nitric acid over a period of 1-2 hours, maintaining the temperature at -5°C. The molar ratio of nitric acid to the starting sulfonate should be 1.05.[10]

-

Allow the reaction to proceed for 3 hours at this temperature.[10]

-

Carefully dilute the reaction mixture with water until the concentration of sulfuric acid reaches a mass fraction of 0.7.[10]

-

The product, sodium 2-nitro-5-chloro-p-toluenesulfonic acid, will precipitate. Isolate the solid by filtration.[10] The filtrate, a concentrated sulfuric acid solution, can be recycled.[10]

-

-

Reduction:

-

Create a suspension of the isolated nitro-intermediate in water in a separate reactor.[1]

-

Add acetic acid and an excess of iron powder.[1]

-

Heat the mixture to boiling to carry out the reduction.[1] The reaction is exothermic and may require initial heating followed by cooling to maintain control.

-

After the reaction is complete (monitored by a suitable analytical method like HPLC), filter the hot solution to remove the iron powder and iron oxide sludge.[1]

-

Acidify the clear filtrate with hydrochloric acid. This will cause the final product, this compound, to crystallize out of solution.[1]

-

Isolate the product by filtration, wash with cold water to remove residual acid and salts, and dry under vacuum.

-

Quality Control and Analytical Methods

Ensuring the purity of the final product is paramount for its use in pigment synthesis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound and for monitoring the progress of the reaction. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and acidified water is effective for separation.[12]

-

Titration: Acid-base titration can be used to determine the overall acidity and estimate the concentration of the sulfonic acid.

-

Spectroscopy: Techniques like NMR and IR spectroscopy are used for structural confirmation in a laboratory setting.

Safety, Handling, and Environmental Considerations

Industrial synthesis of this compound involves hazardous materials and requires strict safety protocols.

Hazard Profile

-

Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[13][14]

-

Irritation: It is irritating to the respiratory system.[1] Inhalation may lead to chemical pneumonitis.[6]

-

Sensitization: May cause skin sensitization upon repeated contact.[6]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, clothing, and eye/face protection.[14] Handling should occur in well-ventilated areas or under a chemical fume hood.[15]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1][15] Store locked up and away from incompatible materials.[14]

-

Spill Management: In case of a spill, eliminate ignition sources, contain the spill with non-combustible absorbent material (like sand or earth), and transfer to a suitable container for disposal.[15]

Environmental Impact

-

Biodegradability: The compound is reported to be resistant to biodegradation in activated sludge systems.[5]

-

Waste Management: The Béchamp reduction process generates significant iron sludge, which requires proper disposal. The optimized nitration process, which allows for the recycling of sulfuric acid, is a significant step towards a more environmentally friendly synthesis by eliminating salty scrap acid waste.[10]

References

-

Safety data sheet - CPAChem. Available from: [Link]

-

This compound - Hazardous Agents | Haz-Map. Available from: [Link]

-

Improvement of the Nitration Process in this compound Synthesis | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

-

SAFETY DATA SHEET - Chem Service. Available from: [Link]

-